molecular formula C44H92N2S2 B12069389 1-Octadecanamine, N,N'-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis- CAS No. 649549-99-5

1-Octadecanamine, N,N'-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis-

Cat. No.: B12069389
CAS No.: 649549-99-5
M. Wt: 713.3 g/mol
InChI Key: XPRDKOZGEVEHDT-UHFFFAOYSA-N
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Description

1-Octadecanamine, N,N’-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis- is a complex organic compound with a unique structure. It is characterized by the presence of an octadecanamine backbone linked through a dithiobis bridge to two 2,2-dimethyl-2,1-ethanediyl groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Octadecanamine, N,N’-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis- typically involves the reaction of octadecanamine with a dithiobis compound under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems. The process involves the precise control of reaction parameters to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Octadecanamine, N,N’-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiobis bridge to thiol groups.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

1-Octadecanamine, N,N’-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of protein-ligand interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Octadecanamine, N,N’-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The dithiobis bridge plays a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include redox reactions and covalent modifications of target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Octadecanamine: A simpler analog without the dithiobis bridge.

    N,N-Dimethyl-1-octadecanamine: Contains dimethyl groups instead of the dithiobis bridge.

    Octadecylamine: A basic amine without additional functional groups.

Uniqueness

1-Octadecanamine, N,N’-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis- is unique due to the presence of the dithiobis bridge, which imparts distinct chemical and biological properties

Properties

CAS No.

649549-99-5

Molecular Formula

C44H92N2S2

Molecular Weight

713.3 g/mol

IUPAC Name

N-[2-methyl-2-[[2-methyl-1-(octadecylamino)propan-2-yl]disulfanyl]propyl]octadecan-1-amine

InChI

InChI=1S/C44H92N2S2/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-45-41-43(3,4)47-48-44(5,6)42-46-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h45-46H,7-42H2,1-6H3

InChI Key

XPRDKOZGEVEHDT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNCC(C)(C)SSC(C)(C)CNCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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